

DBCO-Cy5.5 protocol for flow cytometry applications.

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Compound of Interest

Compound Name: *Dibenzocyclooctyne-Cy5.5*

Cat. No.: *B15554429*

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Application Notes: DBCO-Cy5.5 for Flow Cytometry

These application notes provide a detailed protocol for the use of DBCO-Cy5.5 in flow cytometry applications, specifically for the detection of azide-labeled biomolecules on the cell surface. This method relies on the principles of bioorthogonal click chemistry, offering a highly specific and efficient way to label cells for various research and drug development purposes.

Introduction

DBCO-Cy5.5 is a fluorescent probe combining a dibenzocyclooctyne (DBCO) group with the near-infrared cyanine dye, Cy5.5. The DBCO moiety reacts specifically with azide groups through a copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) click chemistry reaction.^{[1][2]} This bioorthogonal reaction is highly efficient and occurs under physiological conditions, making it ideal for labeling living cells.^{[3][4]}

The primary application for DBCO-Cy5.5 in flow cytometry involves a two-step process:

- **Metabolic Labeling:** Cells are cultured with a metabolic precursor, such as a peracetylated azido sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz), which is metabolized and incorporated into cellular glycans, presenting azide groups on the cell surface.^[5]

- Click Chemistry Reaction: The azide-labeled cells are then treated with DBCO-Cy5.5. The DBCO group on the probe covalently attaches to the azide groups on the cell surface, resulting in fluorescently labeled cells that can be analyzed by flow cytometry.[5]

This technique is valuable for cell tracking, studying immune cell interactions, and analyzing targeted drug delivery.[5]

Properties of DBCO-Cy5.5

Property	Value	Reference
Molecular Weight	1161.34 g/mol	[2]
Appearance	Blue solid	[2]
Solubility	Water, DMSO, DMF	[2]
Excitation Maximum	678 nm	[2]
Emission Maximum	694 nm	[2]
Storage	-20°C, desiccated and protected from light	[2][6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cells with Azido Sugars

This protocol describes the metabolic labeling of cells with an azide-containing sugar, Ac4ManNAz, to introduce azide groups onto the cell surface glycans.

Materials:

- Cell line of interest
- Complete cell culture medium
- Ac4ManNAz solution (stock in sterile DMSO or PBS)
- Phosphate-Buffered Saline (PBS)

- Cell culture plates or flasks

Procedure:

- Seed cells in a culture plate or flask at a density that allows for logarithmic growth during the incubation period.
- Allow cells to adhere and grow overnight.
- Prepare the labeling medium by adding Ac4ManNAz to the complete culture medium. The final concentration of Ac4ManNAz should be optimized for each cell line, typically ranging from 25 to 50 μM .[\[7\]](#)
- Remove the existing culture medium and replace it with the Ac4ManNAz-containing labeling medium.
- Incubate the cells for 1 to 3 days at 37°C in a CO2 incubator. The optimal incubation time will vary depending on the cell type and proliferation rate.[\[7\]](#)
- After incubation, the cells are ready for labeling with DBCO-Cy5.5.

Protocol 2: Labeling of Azide-Modified Cells with DBCO-Cy5.5 for Flow Cytometry

This protocol details the "click" reaction between the azide-labeled cells and DBCO-Cy5.5, followed by analysis using flow cytometry.

Materials:

- Azide-labeled cells (from Protocol 1)
- DBCO-Cy5.5 (stock solution in DMSO)
- Complete cell culture medium or PBS with 1% FBS
- FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA)
- Trypsin-EDTA (for adherent cells)

- Flow cytometry tubes

Procedure:

- Cell Preparation:
 - For adherent cells, wash them twice with pre-warmed PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.
 - For suspension cells, centrifuge the cells directly from the culture medium.
- Wash the cell pellet twice with PBS containing 1% FBS to remove any unreacted Ac4ManNAz.
- Resuspend the cell pellet in complete cell culture medium or PBS with 1% FBS.
- DBCO-Cy5.5 Labeling:
 - Prepare the DBCO-Cy5.5 labeling solution by diluting the stock solution to a final concentration of 10-50 μ M in the cell suspension. The optimal concentration should be determined empirically.[\[5\]](#)[\[8\]](#)
 - Incubate the cells with the DBCO-Cy5.5 solution for 30 to 60 minutes at 37°C, protected from light.[\[5\]](#)[\[9\]](#)
- Washing:
 - After incubation, wash the cells three times with FACS buffer to remove any unbound DBCO-Cy5.5. Centrifuge at a low speed to pellet the cells between washes.
- Flow Cytometry Analysis:
 - Resuspend the final cell pellet in an appropriate volume of FACS buffer.
 - Transfer the cell suspension to flow cytometry tubes.
 - Analyze the labeled cells on a flow cytometer equipped with a laser suitable for exciting Cy5.5 (e.g., 633 nm or 640 nm laser) and appropriate emission filters.[\[10\]](#)

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the labeling protocol.

Table 1: Recommended Concentration Ranges for Metabolic Labeling

Reagent	Cell Line	Concentration (μM)	Incubation Time	Outcome	Reference
Ac4ManNAz	A549	50	3 days	High fluorescence intensity after DBCO-Cy5 labeling	[7]
Ac4ManNAz	Jurkat	25-100	2-3 days	Dose-dependent increase in surface azides	[5]
Ac4ManNAz	Various	25-50	1-3 days	Efficient azide incorporation	[5]

Table 2: Recommended Concentration Ranges for DBCO-Cy5.5 Labeling

Reagent	Cell Line	Concentration (μM)	Incubation Time	Outcome	Reference
DBCO-Cy5	N3-labeled A549	Concentration-dependent	Not specified	Concentration-dependent binding observed	[7]
DBCO-Cy5	Azide-labeled T cells	Various	1 hour	Dose-dependent increase in Mean Fluorescence Intensity	[5]
DBCO-Fluorophore	Azide-labeled cells	10-20	30-60 min	Effective labeling	[5]

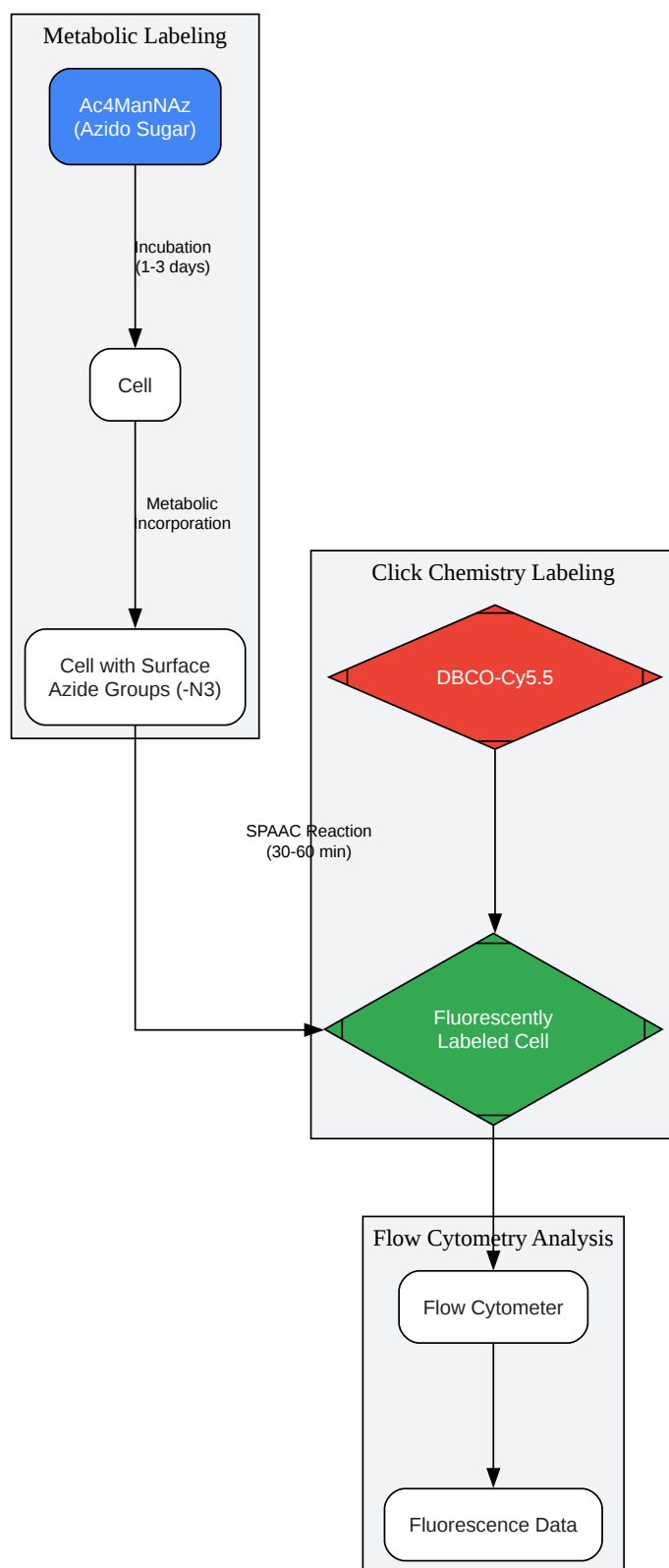
Table 3: Stability of Cell Surface Azide Label

Cell Line	Post-Labeling Culture Time	Detection Method	Outcome	Reference
N3-labeled A549	0, 1, 3 days	DBCO-Cy5, Flow Cytometry	Azide groups were retained on the cell surface for at least 3 days in vitro.[7]	[7]

Visualizations

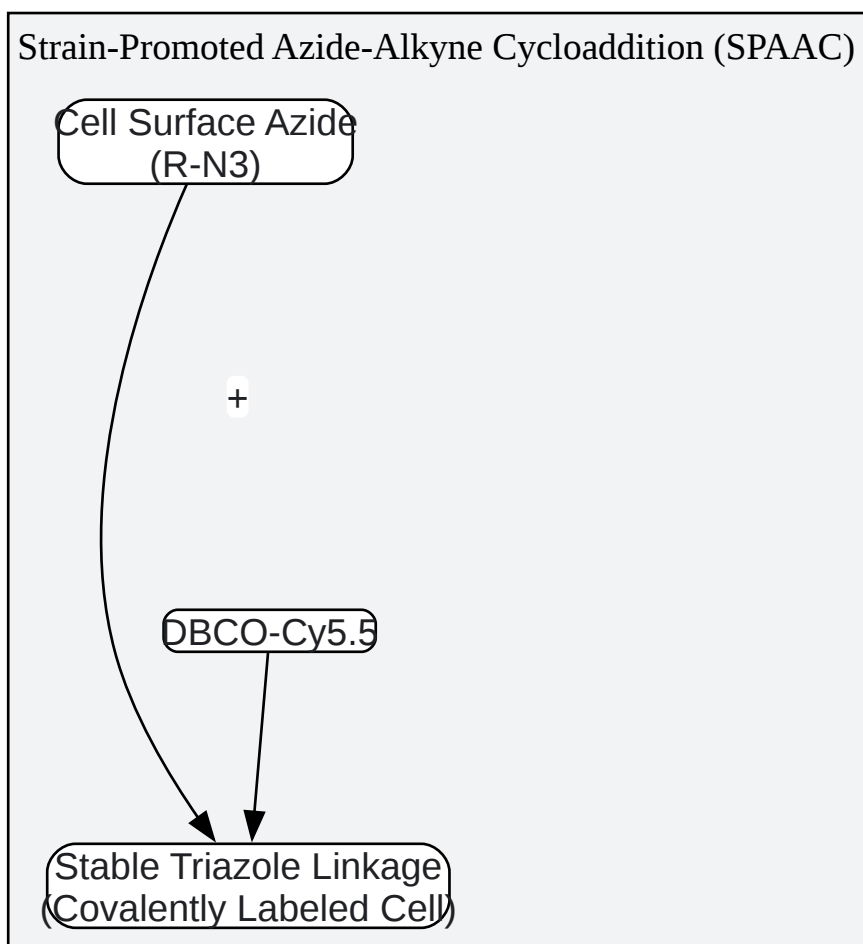
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical principle and the general experimental workflow for cell surface labeling using azide-DBCO click chemistry.



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Workflow for cell labeling with DBCO-Cy5.5 and flow cytometry analysis.



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The chemical principle of the SPAAC reaction.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or no fluorescence signal	Inefficient metabolic labeling.	Optimize Ac4ManNAz concentration and incubation time for your specific cell line. Ensure the Ac4ManNAz reagent is not degraded.[5]
Insufficient DBCO-Cy5.5 concentration or incubation time.	Increase the concentration of DBCO-Cy5.5 or extend the incubation time.[5]	
Incorrect flow cytometer settings.	Verify that the correct laser and emission filters are being used for Cy5.5.[5]	
High background fluorescence	Incomplete removal of unbound DBCO-Cy5.5.	Increase the number of washing steps after the labeling reaction.[5]
High cellular autofluorescence.	Use a brighter fluorophore or appropriate compensation controls.[5]	
High cell death	Toxicity of reagents.	Titrate Ac4ManNAz and DBCO-Cy5.5 to the lowest effective concentration. Ensure reagents are of high purity.
Harsh cell handling.	Be gentle during cell washing and harvesting steps.[5]	

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